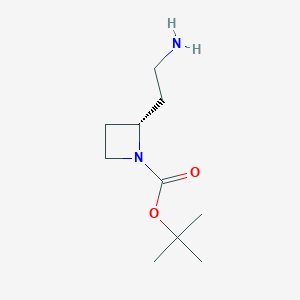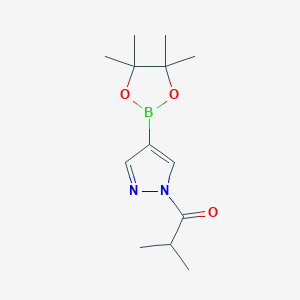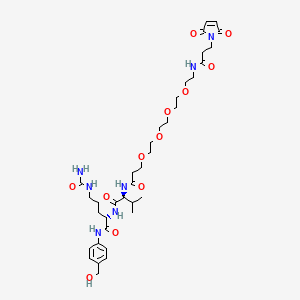
3-Pyridylzinc chloride, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridylzinc chloride, 0.50 M in THF is a chemical compound used in a variety of fields, including scientific research, lab experiments, and industrial applications. It is a versatile compound, with a wide range of uses and applications. 50 M in THF.
Mecanismo De Acción
The mechanism of action of 3-Pyridylzinc chloride, 0.50 M in THF is not yet fully understood. It is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a variety of organic molecules. This complexation is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Pyridylzinc chloride, 0.50 M in THF are not yet fully understood. However, studies have shown that the compound does not have any significant acute toxicity in animals. Additionally, it does not appear to have any mutagenic or carcinogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Pyridylzinc chloride, 0.50 M in THF has a number of advantages for use in lab experiments. It is a relatively stable compound, with a long shelf life. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent.
The main limitation of 3-Pyridylzinc chloride, 0.50 M in THF is its toxicity. It is known to be toxic if ingested, and it should be handled with caution in the laboratory. Additionally, it is a strong acid, and it should be stored in an appropriate container to prevent accidental spills or contact with skin or eyes.
Direcciones Futuras
The potential applications of 3-Pyridylzinc chloride, 0.50 M in THF are vast, and there are a number of potential future directions for research and development. These include the use of the compound as a catalyst for organic reactions, the study of its mechanism of action, the development of new methods for its synthesis, and the exploration of its potential uses in biotechnology. Additionally, further research into its biochemical and physiological effects could lead to new applications for the compound in medicine and industry.
Métodos De Síntesis
3-Pyridylzinc chloride, 0.50 M in THF can be synthesized using a variety of methods, including the reaction of 3-pyridylzinc chloride, 0.50 M in THF with an aqueous solution of hydrochloric acid and aqueous sodium hydroxide. The reaction is carried out at room temperature and produces a pale yellow solution of 3-pyridylzinc chloride, 0.50 M in THF.
Aplicaciones Científicas De Investigación
3-Pyridylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research, including the synthesis of organic compounds and the study of enzyme kinetics. It is also used as a catalyst for organic reactions, and as a reagent for the determination of the structure of organic molecules.
Propiedades
IUPAC Name |
chlorozinc(1+);3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABPPYBSYHLODG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CN=C1.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, chloro-3-pyridinyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)







![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)



